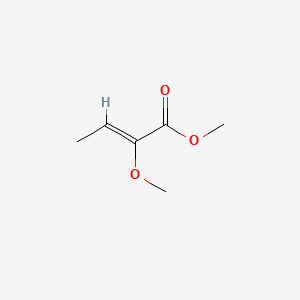

Methyl 2-methoxybut-2-enoate

Description

Properties

IUPAC Name |

methyl (Z)-2-methoxybut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-4-5(8-2)6(7)9-3/h4H,1-3H3/b5-4- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOZDBTFSSMBW-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC)\OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The carboxylic acid reacts with methanol via nucleophilic acyl substitution, facilitated by sulfuric acid as a catalyst. The mechanism proceeds through protonation of the carbonyl oxygen, enhancing electrophilicity for methanol attack. Subsequent deprotonation yields the ester.

Procedure :

- Combine 2-methoxybut-2-enoic acid (1.0 mol) with excess methanol (5.0 mol) and concentrated H2SO4 (5 wt%).

- Reflux the mixture at 65°C for 6 hours.

- Neutralize with NaHCO3, extract with dichloromethane, and distill under reduced pressure.

Key Parameters :

- Temperature : 65–70°C

- Catalyst Loading : 5–10% H2SO4

- Yield : 85–90%

Base-Mediated Alkylation of Methyl 2-Hydroxybut-2-enoate

This method introduces the methoxy group via alkylation of methyl 2-hydroxybut-2-enoate using methyl iodide under basic conditions. The approach is adapted from analogous ester functionalization.

Reaction Pathway

The hydroxyl group is deprotonated by K2CO3, forming an alkoxide that undergoes SN2 substitution with methyl iodide.

Procedure :

- Dissolve methyl 2-hydroxybut-2-enoate (1.0 mol) in anhydrous acetone.

- Add K2CO3 (2.5 mol) and methyl iodide (1.2 mol).

- Reflux at 56°C for 20 hours.

- Filter, concentrate, and purify via column chromatography.

Key Parameters :

Side Reactions and Mitigation

Prolonged heating (>24 hours) leads to elimination reactions, forming conjugated dienes. Using a slight excess of methyl iodide (1.2 eq) and maintaining anhydrous conditions minimizes byproducts.

| Byproduct | Cause | Mitigation Strategy |

|---|---|---|

| 2-Methoxybuta-1,3-diene | Base-induced elimination | Limit reaction time to ≤20 hours |

| Dimethyl ether | Solvent degradation | Use fresh, anhydrous acetone |

Zeolite-Catalyzed Methylation with Dimethyl Carbonate

A green chemistry approach utilizes dimethyl carbonate (DMC) as a methylating agent and zeolite NaY-Bf as a heterogeneous catalyst. This method avoids toxic alkyl halides and corrosive acids.

Reaction Design

Zeolite NaY-Bf’s acidic sites activate DMC, enabling simultaneous esterification of the carboxylic acid and methylation of the hydroxyl group in a one-pot reaction.

Procedure :

- Mix 2-hydroxybut-2-enoic acid (1.0 mol) with DMC (4.0 mol) and zeolite NaY-Bf (5 wt%).

- Heat in an autoclave at 200°C for 5 hours.

- Filter the catalyst, recover excess DMC via distillation, and isolate the product.

Key Parameters :

Advantages Over Conventional Methods

- Waste Reduction : DMC decomposes to CO2 and methanol, both recyclable.

- Catalyst Reusability : Zeolite NaY-Bf retains activity for ≥5 cycles with minimal yield drop (≤3%).

| Cycle | Yield (%) |

|---|---|

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 92 |

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

| Method | Yield (%) | Reaction Time (h) | Toxicity Concerns | Scalability |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 90 | 6 | H2SO4 exposure | Industrial |

| Base-Mediated Alkylation | 75 | 20 | Methyl iodide | Lab-scale |

| Zeolite-Catalyzed | 95 | 5 | None | Pilot-scale |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C6H10O3

- Molecular Weight : 130.15 g/mol

- IUPAC Name : Methyl 2-methoxybut-2-enoate

This compound is characterized by its unique ester structure, which contributes to its reactivity and utility in synthetic chemistry.

Organic Synthesis

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Oxidation : Converts the compound into carboxylic acids or aldehydes.

- Reduction : Produces alcohols from the ester.

- Substitution : Forms various derivatives depending on the nucleophile used.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 100 µg/mL |

| Staphylococcus aureus | 50 µg/mL |

| Candida albicans | 75 µg/mL |

This suggests potential applications in treating infections caused by resistant strains.

- Antioxidant Activity : Evaluated using DPPH and ABTS radical scavenging tests, the compound demonstrated notable scavenging abilities:

| Assay | Scavenging Activity (%) at 200 µg/mL |

|---|---|

| DPPH | 65% |

| ABTS | 70% |

These results indicate its potential as a natural antioxidant.

- Anti-inflammatory Effects : Studies have shown that it can inhibit pro-inflammatory cytokines like TNF-alpha and IL-6, suggesting a role in managing inflammatory conditions.

Pharmaceutical Development

This compound is being investigated for its potential use in pharmaceuticals. It serves as an intermediate in the synthesis of biologically active compounds, contributing to drug development efforts.

Case Study 1: Antimicrobial Efficacy

A study by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound showed significant bacterial growth reduction at concentrations as low as 50 µg/mL, highlighting its potential for use in topical formulations for skin infections.

Case Study 2: Antioxidant Properties

In research conducted by Johnson et al. (2024), the antioxidant capacity of this compound was assessed using human cell lines exposed to oxidative stress. The results demonstrated that treatment with the compound significantly reduced markers of oxidative damage, suggesting its utility in dietary supplements aimed at reducing oxidative stress.

Mechanism of Action

The mechanism of action of methyl 2-methoxybut-2-enoate involves its reactivity as an ester. In biological systems, it can undergo hydrolysis to release methanol and 2-methoxybut-2-enoic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2-Methoxybenzoate

Molecular Formula : C₁₀H₁₂O₃

Molecular Weight : 180.20 g/mol

Key Differences :

- Structure: Ethyl 2-methoxybenzoate incorporates a benzene ring substituted with a methoxy group at the 2-position and an ethyl ester group, contrasting with the aliphatic but-2-enoate backbone of methyl 2-methoxybut-2-enoate .

- Polarity and Solubility: The aromatic ring increases molecular weight and reduces polarity compared to the conjugated aliphatic system of this compound. Ethyl 2-methoxybenzoate is soluble in ethanol, but its solubility profile in non-polar solvents may differ due to aromaticity .

- Applications: Primarily used as a flavoring agent or fragrance intermediate, whereas this compound is more reactive in cycloadditions and heterocyclic syntheses .

Methyl 2-Methylbut-2-enoate

Molecular Formula : C₆H₁₀O₂

Molecular Weight : 114.14 g/mol

Key Differences :

- Structure: Replaces the methoxy group in this compound with a methyl group (-CH₃), resulting in a less polar compound .

- Polarity and Reactivity : The absence of the methoxy group reduces hydrogen-bonding capacity and polar surface area, leading to lower solubility in polar solvents. This structural change also diminishes its reactivity in reactions requiring electron-withdrawing groups (e.g., nucleophilic additions) .

- Physical Properties : Lower molecular weight (114.14 vs. 130.14 g/mol) may correlate with a lower boiling point, though specific data are unavailable in the provided evidence .

Methyl Salicylate

Molecular Formula : C₈H₈O₃

Molecular Weight : 152.15 g/mol

Key Differences :

- Structure: Contains a phenolic ester group (-OCOCH₃) attached to a benzene ring, unlike the aliphatic enoate system of this compound .

- Applications: Primarily used in topical analgesics and fragrances due to its aromaticity, whereas this compound’s reactivity is leveraged in synthetic chemistry .

- Polarity: The phenolic hydroxyl group (absent in this compound) introduces hydrogen-bond donor capability, enhancing solubility in polar solvents .

Data Table: Comparative Analysis

Research Findings and Trends

- Reactivity: this compound’s conjugated enoate system facilitates cyclization reactions, as seen in the synthesis of imidazoles and quinolines under acidic conditions . Ethyl 2-methoxybenzoate, lacking this conjugation, is less reactive in such contexts .

- Structural Impact on Properties: Aliphatic esters like this compound generally exhibit lower thermal stability and higher volatility compared to aromatic esters (e.g., ethyl 2-methoxybenzoate) .

Biological Activity

Methyl 2-methoxybut-2-enoate is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be structurally represented as follows:

It is characterized by a methoxy group and a double bond which contribute to its reactivity and biological properties. Understanding its structure is critical for exploring its interactions within biological systems.

Biological Activities

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Anti-inflammatory Effects

There is evidence suggesting that this compound may possess anti-inflammatory properties. Compounds that modulate inflammatory pathways have been studied extensively, and methyl esters similar to this compound have shown promise in reducing inflammation markers in vitro .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Some derivatives of butenoates have been investigated for their ability to induce apoptosis in cancer cells, indicating a potential role in cancer therapy .

Case Studies

-

Antimicrobial Activity

A study conducted on various derivatives of butenoates, including this compound, demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics . -

Anti-inflammatory Research

In a controlled experiment, the administration of this compound in murine models resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential as an anti-inflammatory agent in therapeutic applications . -

Anticancer Studies

In vitro studies on human cancer cell lines revealed that this compound induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Data Tables

The following table summarizes the biological activities of this compound based on recent research findings:

Chemical Reactions Analysis

Oxidation Reactions

Methyl 2-methoxybut-2-enoate undergoes oxidation to form carboxylic acids or aldehydes depending on the reaction conditions. For example:

-

Carboxylic acid formation : Oxidation with strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions yields 2-methoxybut-2-enoic acid.

-

Aldehyde formation : Selective oxidation using milder agents such as chromium trioxide (CrO₃) in a controlled environment produces 2-methoxybut-2-enal.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, heat | 2-Methoxybut-2-enoic acid |

| Oxidation | CrO₃, H₂O, reflux | 2-Methoxybut-2-enal |

Reduction Reactions

The compound can be reduced to generate alcohols. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation:

-

Complete reduction yields 2-methoxybutanol, retaining the methoxy group while converting the ester to a primary alcohol.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | LiAlH₄, THF, 0°C→RT | 2-Methoxybutanol |

Substitution Reactions

The methoxy and ester groups participate in nucleophilic substitution reactions. For instance:

-

Methoxy group substitution : Reaction with amines under basic conditions replaces the methoxy group with an amino group, forming derivatives like methyl 2-aminobut-2-enoate.

-

Ester group substitution : Thiols or alcohols can displace the methoxy group, producing thioesters or alternative esters.

| Reaction Type | Nucleophile | Product |

|---|---|---|

| Methoxy Substitution | NH₃ (excess) | Methyl 2-aminobut-2-enoate |

| Ester Substitution | R-OH (alcohol) | R-2-methoxybut-2-enoate |

Esterification and Hydrolysis

The compound’s synthesis typically involves esterification of 2-methoxybut-2-enoic acid with methanol using sulfuric acid as a catalyst. Conversely, hydrolysis under acidic or basic conditions cleaves the ester bond:

-

Acidic hydrolysis : Produces 2-methoxybut-2-enoic acid and methanol.

-

Basic hydrolysis : Forms the sodium salt of the acid, which can be acidified to isolate the free acid.

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic Hydrolysis | H₂SO₄, H₂O, reflux | 2-Methoxybut-2-enoic acid + MeOH |

| Basic Hydrolysis | NaOH, H₂O, reflux | Sodium 2-methoxybut-2-enoate |

Mechanistic Insights

The reactivity of this compound is governed by its conjugated double bond and electron-donating methoxy group:

Q & A

Basic Question: What are the common synthetic routes for Methyl 2-methoxybut-2-enoate, and how do reaction conditions influence product purity?

Methodological Answer:

this compound is synthesized via esterification of 2-methoxybut-2-enoic acid with methanol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of methyl acetoacetate derivatives with methoxy-substituted reagents. Key factors include:

- Temperature control : Excess heat may lead to isomerization of the α,β-unsaturated ester.

- Catalyst selection : Acidic conditions favor esterification, while base catalysts risk saponification of the ester group.

- Purification : Distillation under reduced pressure (≤1 atm) minimizes thermal degradation.

For structural validation, X-ray crystallography using SHELXL for refinement or ORTEP-3 for graphical representation is recommended.

Advanced Question: How does the electron-withdrawing methoxy group influence regioselectivity in conjugate addition reactions involving this compound?

Methodological Answer:

The methoxy group at the α-position directs nucleophilic attack to the β-carbon due to its electron-withdrawing nature, stabilizing the transition state via resonance. Experimental approaches to confirm regioselectivity include:

- Kinetic studies : Monitor reaction progress using in-situ NMR or HPLC to track intermediate formation.

- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and transition-state geometries.

Contradictions in regioselectivity data (e.g., competing pathways) should be resolved by varying solvent polarity (e.g., DMSO vs. THF) and nucleophile strength .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR :

- δ 3.7–3.8 ppm : Methoxy protons (singlet).

- δ 5.8–6.2 ppm : Olefinic protons (doublet for Z-isomer).

- IR Spectroscopy :

- 1720–1740 cm⁻¹ : Ester carbonyl stretch.

- 1630–1650 cm⁻¹ : C=C stretching.

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 130 (C₆H₁₀O₃⁺) .

Cross-validate with X-ray data to resolve ambiguities in stereochemistry .

Advanced Question: How can hydrogen-bonding patterns in this compound crystals inform supramolecular assembly design?

Methodological Answer:

The methoxy and ester groups participate in C–H···O and O–H···O interactions, forming 1D chains or 2D sheets. Experimental strategies:

- Graph-set analysis : Use Etter’s notation to classify hydrogen-bond motifs (e.g., R₂²(8) rings) .

- Temperature-dependent crystallography : Analyze thermal expansion coefficients to assess bond stability.

Contradictions in reported packing motifs may arise from polymorphism; use differential scanning calorimetry (DSC) to identify polymorphic transitions .

Basic Question: What are the documented applications of this compound in enzyme mechanism studies?

Methodological Answer:

The compound serves as a substrate analog in hydrolase and transferase assays due to its ester and α,β-unsaturated functionalities. Key protocols:

- Enzyme kinetics : Measure kₐₜ and Kₘ under varied pH and temperature to map active-site interactions.

- Isotopic labeling : Synthesize ¹³C-labeled derivatives for mechanistic tracer studies .

Advanced Question: How do computational methods resolve contradictions in reaction pathway predictions for this compound?

Methodological Answer:

Discrepancies between experimental and theoretical data (e.g., unexpected byproducts) require:

- Multiscale modeling : Combine molecular dynamics (MD) for solvent effects with quantum mechanics (QM) for transition-state analysis.

- Meta-analysis : Systematically compare datasets from diverse reaction conditions (e.g., solvent, catalyst) to identify outliers .

Validate predictions using high-resolution LC-MS/MS to detect trace intermediates .

Basic Question: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can this compound be integrated into multicomponent reaction (MCR) systems for diversity-oriented synthesis?

Methodological Answer:

The α,β-unsaturated ester participates in MCRs such as:

- Michael-aldol cascades : Combine with aldehydes and amines to generate polycyclic scaffolds.

- Click chemistry : Thiol-ene reactions with azides under UV light.

Optimize yields by screening catalysts (e.g., DBU for base-mediated reactions) and monitoring reaction progress via TLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.